molecular formula C30H46O5 B1248622 Sandorinic acid A

Sandorinic acid A

Cat. No. B1248622
M. Wt: 486.7 g/mol
InChI Key: PLEQWDWYBBEGIT-ZTSHXWEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sandorinic acid A is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.

Scientific Research Applications

Tumor Cell Line Inhibition and Lymphocyte Proliferation Effects

Sandorinic acid A, isolated from the stem bark of Sandoricum indicum, has been studied for its potential in inhibiting tumor cell lines and affecting lymphocyte proliferation. This compound, along with its variants (sandorinic acids B and C), demonstrates notable activity in these areas, highlighting its potential in cancer research and immunological studies (Tanaka et al., 2001).

Environmental and Agricultural Applications

While not directly related to sandorinic acid A, research on fluorine compounds and their interaction with the environment and agriculture provides a broader context for understanding the potential applications of similar compounds. For instance, studies on fluorine's impact on plant growth and soil treatment techniques offer insights into how related compounds might be used in environmental management and agriculture (Rodrigues et al., 2017).

Water Treatment and Environmental Remediation

Research has also been conducted on the use of sand and other materials in the treatment of water contaminated with fluorine compounds. Such studies are relevant in understanding how sandorinic acid A and similar substances might interact with environmental elements and could be utilized in water treatment and remediation processes (Togarepi et al., 2012).

Potential in Industrial and Chemical Applications

Further research indicates the potential use of fluorine compounds in various industrial and chemical applications, such as in the development of new chemical agents for specific industrial processes. This suggests possible areas where sandorinic acid A could find application, given its chemical properties (Xu, 2015).

properties

Product Name

Sandorinic acid A

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2R,4aS,6aR,8aR,12aS,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,7,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h20,22,32,35H,8-17H2,1-7H3,(H,33,34)/t20-,22+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

PLEQWDWYBBEGIT-ZTSHXWEVSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)O)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C

synonyms

sandorinic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sandorinic acid A
Reactant of Route 2
Sandorinic acid A
Reactant of Route 3
Sandorinic acid A
Reactant of Route 4
Sandorinic acid A
Reactant of Route 5
Sandorinic acid A
Reactant of Route 6
Sandorinic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.